2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol is a complex organic compound notable for its potential applications in pharmaceuticals and biochemistry. This compound features a pyrimidine ring, which is significant in medicinal chemistry, particularly for its role in drug design and development.
The compound can be synthesized from various chemical precursors, often involving multi-step synthetic pathways. Its molecular formula is with a molecular weight of approximately 423.89 g/mol. The compound is available from chemical suppliers like Sigma-Aldrich and other specialized chemical vendors .
This compound falls under the category of heterocyclic compounds due to the presence of the pyrimidine ring. It is classified as an aromatic compound due to its phenolic structure, which contributes to its reactivity and potential biological activity.
The synthesis of 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and purity of the reactions.
The molecular structure of 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol can be represented using various structural formulas, including SMILES and InChI notations:
C1=CC=C(C=C1)OCC=CC2=C(N=C(N2C(=C(C=C(C=C2)Cl)N)N)C(=O)C(=O)N)
InChI=1S/C23H22ClN3O2/c1-15-7-8-16(9-15)27-20-10-11-21(26)22(24)12-13(20)14(25)18(28)19(23)29/h7-14H,1-6H2,(H3,25,26)(H3,24,29)/b18-17+
The compound's molecular weight is approximately 423.89 g/mol, and it contains multiple functional groups that contribute to its chemical properties.
The reactivity of 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol can be attributed to its functional groups:
Reactions involving this compound are typically conducted under controlled conditions to prevent side reactions and ensure selectivity.
The mechanism of action for 2-[2-Amino-5-(4-chlorophenyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol may involve:
Further studies are required to elucidate the precise mechanisms through which this compound exerts its biological effects.
Key physical properties include:
Chemical properties include:
Relevant analytical data should be consulted from suppliers for specific handling instructions .
This compound has potential applications in:
Further research and development are needed to explore these applications fully and validate their effectiveness in practical scenarios .
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: